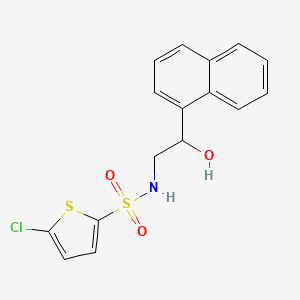

5-chloro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)thiophene-2-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “5-chloro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)thiophene-2-sulfonamide” is a complex organic molecule. It contains a thiophene ring, which is a five-membered ring with four carbon atoms and a sulfur atom . It also has a naphthalene moiety, which is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings .

Molecular Structure Analysis

The exact molecular structure analysis would require more specific data such as X-ray diffraction, NMR, IR, and UV-Vis spectral techniques . These techniques can provide detailed information about the compound’s molecular geometry, electronic structure, and more.Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and conditions under which the reactions are carried out. Thiophene rings, for instance, can undergo reactions like oxidation, halogenation, and various CC-bond-formations .Scientific Research Applications

Medicine

This compound and its derivatives are utilized in the pharmaceutical industry. They serve as precursors for antibacterial agents and pesticides . For instance, they are involved in the synthesis of quinoline, chloroquine, and quinolone drugs, which are crucial in treating diseases like malaria and rheumatism .

Agriculture

In the agricultural sector, derivatives of this compound are significant in the synthesis of pesticides and herbicides. They play a central role in weed and pest control, contributing to crop protection and yield improvement .

Material Science

The compound’s derivatives are used as chelating ligands in coordination chemistry, which is vital in material science for creating complex materials with specific properties .

Environmental Science

Its derivatives can be employed in environmental science, particularly in the study of pollutants and their breakdown products. They help in understanding the environmental fate of chemical substances .

Biochemistry

In biochemistry, the compound’s derivatives are known to mimic the transition states of amines and esters, making them useful as peptide enzyme inhibitors. This is crucial in the study of biochemical pathways and the development of new drugs .

Chemical Engineering

The compound is involved in various chemical synthesis processes, including the catalytic process used in the synthesis of biheterocyclic phosphonic α-amino esters. These processes are fundamental in chemical engineering for the production of a wide range of chemicals .

Mechanism of Action

properties

IUPAC Name |

5-chloro-N-(2-hydroxy-2-naphthalen-1-ylethyl)thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClNO3S2/c17-15-8-9-16(22-15)23(20,21)18-10-14(19)13-7-3-5-11-4-1-2-6-12(11)13/h1-9,14,18-19H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBKMGBYULLXNEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(CNS(=O)(=O)C3=CC=C(S3)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClNO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)thiophene-2-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-ethoxy-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B2753275.png)

![2-[2-(4-Methoxyphenyl)-2-oxoethyl]sulfanyl-7-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2753281.png)

![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2753287.png)

![2,5-difluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2753288.png)

![2-{[(3-Chloro-2-methylphenyl)amino]methyl}-6-methoxyphenol](/img/structure/B2753290.png)

![Methyl 7-styryl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl sulfide](/img/structure/B2753294.png)

![(2E)-3-[3-(dimethylsulfamoyl)phenyl]but-2-enoic acid](/img/structure/B2753295.png)